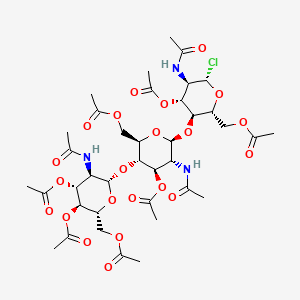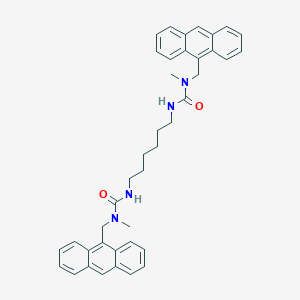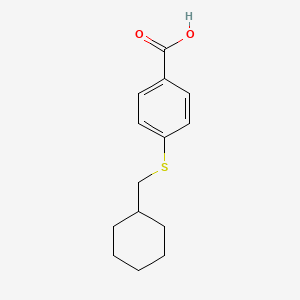
4-(Cyclohexylmethylsulfanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethylsulfanyl)benzoic acid is an organic compound with the molecular formula C14H18O2S It is a derivative of benzoic acid, where the hydrogen atom on the para position of the benzene ring is substituted with a cyclohexylmethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethylsulfanyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with cyclohexylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylmethylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethylsulfanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyclohexylmethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylsulfanylbenzoic acid: Similar structure but with a methylsulfanyl group instead of a cyclohexylmethylsulfanyl group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a sulfanyl group.
4-Bromobenzoic acid: Contains a bromine atom instead of a cyclohexylmethylsulfanyl group.
Uniqueness
4-(Cyclohexylmethylsulfanyl)benzoic acid is unique due to the presence of the cyclohexylmethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, stability, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18O2S |
|---|---|
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
4-(cyclohexylmethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C14H18O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) |
Clave InChI |
OTVKGQRIIDMIFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CSC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


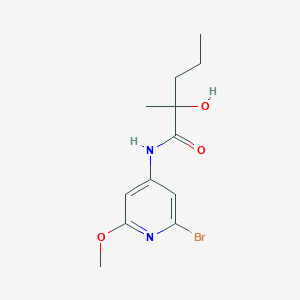
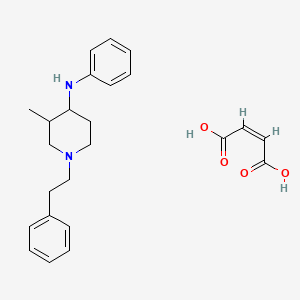

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
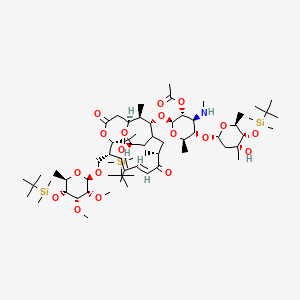
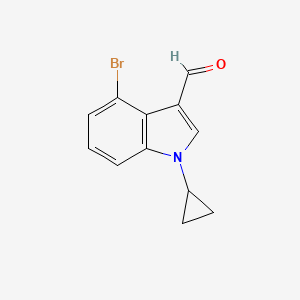
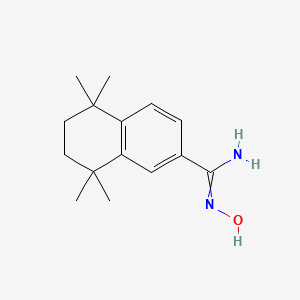
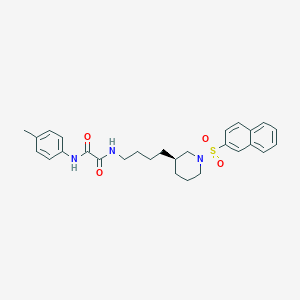
![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
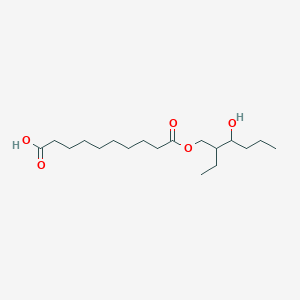
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
